molecular formula C12H11Cl2NO2 B10891375 3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione

3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione

Cat. No.: B10891375
M. Wt: 272.12 g/mol
InChI Key: MIWOAJTZESUBGU-BWVPVXHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE is a chemical compound that features a dichloroaniline group attached to a methylene bridge, which is further connected to a pentanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE typically involves the reaction of 3,4-dichloroaniline with a suitable methylene donor, such as malonic acid derivatives, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE involves its interaction with specific molecular targets and pathways. The dichloroaniline group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE is unique due to its specific structure, which combines a dichloroaniline group with a methylene bridge and a pentanedione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

(Z)-3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C12H11Cl2NO2/c1-7(16)10(8(2)17)6-15-9-3-4-11(13)12(14)5-9/h3-6,16H,1-2H3/b10-7-,15-6?

InChI Key

MIWOAJTZESUBGU-BWVPVXHGSA-N

Isomeric SMILES

C/C(=C(\C=NC1=CC(=C(C=C1)Cl)Cl)/C(=O)C)/O

Canonical SMILES

CC(=C(C=NC1=CC(=C(C=C1)Cl)Cl)C(=O)C)O

Origin of Product

United States

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